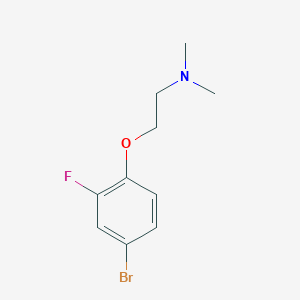

2-(4-bromo-2-fluorophenoxy)-N,N-dimethylethanamine

描述

2-(4-Bromo-2-fluorophenoxy)-N,N-dimethylethanamine is an organic compound that features a bromine and fluorine atom attached to a phenoxy group, which is further connected to an ethanamine moiety

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-2-fluorophenoxy)-N,N-dimethylethanamine typically involves the following steps:

Starting Material: The synthesis begins with 4-bromo-2-fluorophenol.

Ether Formation: The phenol group is reacted with an appropriate alkylating agent to form the phenoxy ether.

Amine Introduction: The phenoxy ether is then reacted with N,N-dimethylethanamine under suitable conditions to introduce the ethanamine moiety.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.

化学反应分析

Types of Reactions

2-(4-Bromo-2-fluorophenoxy)-N,N-dimethylethanamine can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amine group.

Coupling Reactions: The phenoxy group can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

Substitution: Products include derivatives where the bromine atom is replaced by other functional groups.

Oxidation: Oxidized products may include nitroso or nitro derivatives.

Reduction: Reduced products may include amine derivatives with altered oxidation states.

科学研究应用

Medicinal Chemistry

Building Block for Pharmaceuticals

The compound serves as a crucial building block in the synthesis of pharmaceutical agents, especially those targeting neurological pathways. Its structural similarity to other biologically active compounds allows it to be modified for enhanced efficacy and specificity in drug development. For instance, derivatives of this compound can be synthesized to explore their potential as therapeutic agents for neurological disorders.

Case Study: Neurological Agents

Research has indicated that compounds structurally related to 2-(4-bromo-2-fluorophenoxy)-N,N-dimethylethanamine exhibit significant activity at neurotransmitter receptors. A study demonstrated that modifications of the phenoxy group can lead to increased binding affinity for serotonin receptors, highlighting its potential in developing antidepressants or anxiolytics.

Materials Science

Development of New Materials

In materials science, this compound can be utilized to create new materials with specific electronic or optical properties. The presence of both bromine and fluorine atoms contributes to distinct electronic characteristics that can be exploited in the design of advanced materials.

Application Example: Organic Electronics

Research has shown that incorporating this compound into polymer matrices enhances charge transport properties, making it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Biological Studies

Probes and Ligands in Biological Assays

The compound can function as a probe or ligand in biological assays, facilitating the study of receptor interactions and signaling pathways. Its ability to selectively bind to certain receptors makes it a valuable tool in pharmacological research.

Case Study: Receptor Interaction Studies

A notable study utilized this compound to investigate its interaction with G-protein coupled receptors (GPCRs). The findings revealed that modifications at the ethanamine moiety could significantly alter binding dynamics, providing insights into receptor activation mechanisms.

Industrial Applications

Synthesis of Specialty Chemicals

In industrial settings, this compound may be employed in the synthesis of specialty chemicals and intermediates for various processes. Its versatility allows for the production of a wide range of chemical derivatives.

Example: Chemical Intermediates Production

Industrially, this compound has been used as an intermediate in the production of agrochemicals and fine chemicals. Its reactivity allows for efficient transformations leading to products with high market demand.

Summary Table of Applications

| Field | Application | Examples/Case Studies |

|---|---|---|

| Medicinal Chemistry | Building block for pharmaceuticals | Neurological agents targeting serotonin receptors |

| Materials Science | Development of electronic materials | Enhancements in OLEDs and OPVs |

| Biological Studies | Probes for receptor interaction studies | GPCR binding dynamics research |

| Industrial Applications | Synthesis of specialty chemicals | Intermediates for agrochemicals and fine chemicals |

作用机制

The mechanism of action of 2-(4-bromo-2-fluorophenoxy)-N,N-dimethylethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The phenoxy group allows for binding to hydrophobic pockets, while the amine group can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target, leading to various biological effects.

相似化合物的比较

Similar Compounds

4-Bromo-2-fluorophenol: A precursor in the synthesis of 2-(4-bromo-2-fluorophenoxy)-N,N-dimethylethanamine.

2-Fluoro-4-bromophenol: Another isomer with similar reactivity.

4-Bromo-2-fluoroanisole: A related compound with a methoxy group instead of an ethanamine moiety.

Uniqueness

This compound is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic properties. The combination of the phenoxy and ethanamine groups also provides a versatile scaffold for further functionalization and application in various fields.

生物活性

2-(4-Bromo-2-fluorophenoxy)-N,N-dimethylethanamine is a chemical compound that has garnered attention in pharmacological research due to its potential biological activity. This compound is structurally related to various psychoactive substances and exhibits interactions with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile.

Chemical Structure

The compound can be represented by the following chemical structure:

The biological activity of this compound primarily involves its interaction with neurotransmitter receptors. Preliminary studies suggest that it may act as a partial agonist at certain serotonin receptors, influencing mood and perception. This is significant given the role of serotonin in various psychological conditions.

Receptor Affinity

Research indicates that compounds similar to this compound demonstrate varying affinities for different receptor subtypes. For instance, studies on related compounds have shown:

| Compound | Receptor Type | Ki (nM) | Notes |

|---|---|---|---|

| 2C-B | 5-HT2A | 20 | Hallucinogenic effects observed |

| 5-HT2C | 50 | Moderate affinity | |

| D2 | 100 | Dopaminergic activity |

These values indicate that the compound may exhibit psychoactive properties similar to those of established hallucinogens.

In Vitro Studies

In vitro studies using human cell lines have demonstrated that this compound can influence cellular signaling pathways associated with neurotransmitter release. For example, assays measuring intracellular calcium levels showed a dose-dependent increase upon exposure to the compound, suggesting activation of G-protein coupled receptors.

In Vivo Studies

Animal studies have been conducted to assess the behavioral effects of this compound. In a rodent model, administration of the compound resulted in increased locomotor activity and altered sensory perception, indicative of stimulant properties. These findings align with the pharmacological profile observed in vitro.

Toxicology

Toxicological assessments are critical for understanding the safety profile of new compounds. Preliminary data suggest that while the compound exhibits some level of neuroactivity, it may also pose risks for hepatotoxicity, as evidenced by liver enzyme elevation in animal models. Further studies are needed to elucidate the metabolic pathways and potential toxic metabolites.

Case Studies

- Case Study on Neuropharmacological Effects : A study involving chronic administration in mice showed significant changes in behavior consistent with increased serotonergic activity, including heightened anxiety-like behaviors and altered social interactions.

- Toxicity Assessment : In a controlled study examining the effects on liver function, subjects administered high doses exhibited elevated liver enzymes, indicating potential hepatotoxicity.

属性

IUPAC Name |

2-(4-bromo-2-fluorophenoxy)-N,N-dimethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrFNO/c1-13(2)5-6-14-10-4-3-8(11)7-9(10)12/h3-4,7H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONTAKSUFPNBMBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOC1=C(C=C(C=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。